
3-Bromo-2-methyl-5-nitrobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-methyl-5-nitrobenzaldehyde is an organic compound with the molecular formula C8H6BrNO3 It is a derivative of benzaldehyde, featuring bromine, methyl, and nitro substituents on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
3-Bromo-2-methyl-5-nitrobenzaldehyde can be synthesized through a multi-step process involving the bromination, nitration, and formylation of a suitable benzene derivative. One common method involves the following steps:
Bromination: A benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce the bromine substituent.
Nitration: The brominated compound is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Formylation: Finally, the nitrated compound undergoes formylation using a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the aldehyde group.
Industrial Production Methods
Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
3-Bromo-2-methyl-5-nitrobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The bromine substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 3-Bromo-2-methyl-5-nitrobenzoic acid.
Reduction: 3-Bromo-2-methyl-5-aminobenzaldehyde.
Substitution: 3-Methoxy-2-methyl-5-nitrobenzaldehyde (if methoxide is used as the nucleophile).
科学研究应用
3-Bromo-2-methyl-5-nitrobenzaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biochemical pathways and interactions within cells.
作用机制
The mechanism of action of 3-Bromo-2-methyl-5-nitrobenzaldehyde depends on its specific application. In medicinal chemistry, for example, the compound may act by binding to a particular enzyme or receptor, thereby modulating its activity. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function.
相似化合物的比较
Similar Compounds
3-Bromo-5-nitrobenzaldehyde: Lacks the methyl group, which can affect its reactivity and applications.
2-Bromo-5-nitrobenzaldehyde: The position of the bromine substituent is different, leading to variations in chemical behavior.
3-Bromo-2-hydroxy-5-nitrobenzaldehyde: Contains a hydroxyl group instead of a methyl group, impacting its solubility and reactivity.
Uniqueness
3-Bromo-2-methyl-5-nitrobenzaldehyde is unique due to the presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the benzene ring, which can influence its chemical reactivity and interactions with other molecules. This combination of substituents makes it a versatile intermediate in organic synthesis and a valuable tool in various research applications.
属性
分子式 |
C8H6BrNO3 |
|---|---|
分子量 |
244.04 g/mol |
IUPAC 名称 |
3-bromo-2-methyl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C8H6BrNO3/c1-5-6(4-11)2-7(10(12)13)3-8(5)9/h2-4H,1H3 |
InChI 键 |
LYZBUVIAWPURPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1Br)[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



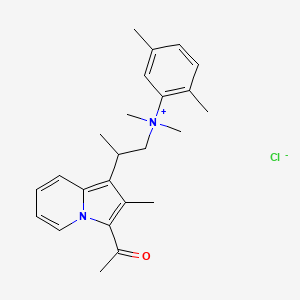
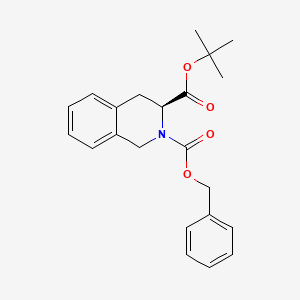
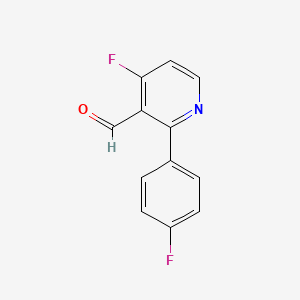

![Ethyl 2-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylate](/img/structure/B13093526.png)
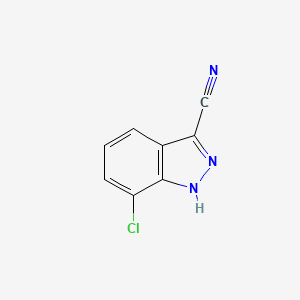
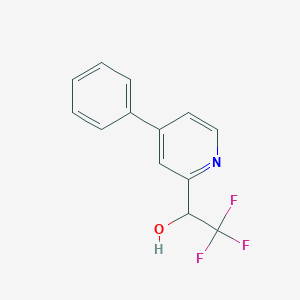
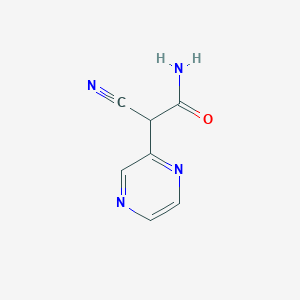
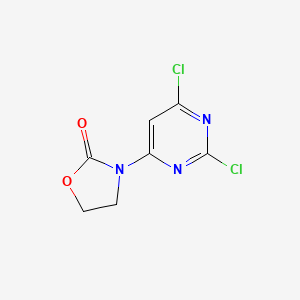

![2,3,5,5,7-Pentamethyl-3,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13093550.png)
![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13093554.png)

